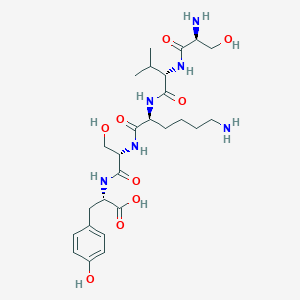
(3S)-3-(tert-Butyldiphenylsilyloxy)-butan-1-al
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-(tert-Butyldiphenylsilyloxy)-butan-1-al is an organic compound that features a tert-butyldiphenylsilyl group attached to a butanal backbone. This compound is notable for its use in organic synthesis, particularly as a protecting group for alcohols due to the stability and steric hindrance provided by the tert-butyldiphenylsilyl group .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(tert-Butyldiphenylsilyloxy)-butan-1-al typically involves the protection of the hydroxyl group of a butan-1-al derivative using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. Flow microreactor systems may be employed to enhance efficiency and sustainability .
化学反应分析
Types of Reactions
(3S)-3-(tert-Butyldiphenylsilyloxy)-butan-1-al can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The silyl ether group can be cleaved under acidic or basic conditions to regenerate the free hydroxyl group
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrochloric acid in methanol or tetrabutylammonium fluoride in tetrahydrofuran
Major Products Formed
Oxidation: (3S)-3-(tert-Butyldiphenylsilyloxy)-butanoic acid.
Reduction: (3S)-3-(tert-Butyldiphenylsilyloxy)-butan-1-ol.
Substitution: (3S)-3-Hydroxybutan-1-al
科学研究应用
(3S)-3-(tert-Butyldiphenylsilyloxy)-butan-1-al is used in various scientific research applications:
Biology: In the study of enzyme mechanisms where the protection of hydroxyl groups is necessary.
Medicine: Potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and advanced materials.
作用机制
The mechanism by which (3S)-3-(tert-Butyldiphenylsilyloxy)-butan-1-al exerts its effects primarily involves the steric hindrance and electronic effects provided by the tert-butyldiphenylsilyl group. This group protects the hydroxyl functionality from nucleophilic attack and other reactive species, allowing selective reactions to occur at other sites in the molecule .
相似化合物的比较
Similar Compounds
tert-Butyldimethylsilyloxy compounds: These compounds also serve as protecting groups but offer less steric hindrance compared to tert-butyldiphenylsilyloxy compounds.
Trimethylsilyloxy compounds: These are more volatile and less stable than tert-butyldiphenylsilyloxy compounds.
Triisopropylsilyloxy compounds: Provide similar steric protection but are bulkier and less commonly used
Uniqueness
(3S)-3-(tert-Butyldiphenylsilyloxy)-butan-1-al is unique due to the combination of steric hindrance and stability provided by the tert-butyldiphenylsilyl group, making it particularly useful in complex organic syntheses where selective protection of hydroxyl groups is required .
属性
CAS 编号 |
364597-23-9 |
|---|---|
分子式 |
C20H26O2Si |
分子量 |
326.5 g/mol |
IUPAC 名称 |
(3S)-3-[tert-butyl(diphenyl)silyl]oxybutanal |
InChI |
InChI=1S/C20H26O2Si/c1-17(15-16-21)22-23(20(2,3)4,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,16-17H,15H2,1-4H3/t17-/m0/s1 |
InChI 键 |
VTHDATLBSMPZON-KRWDZBQOSA-N |
手性 SMILES |
C[C@@H](CC=O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
规范 SMILES |
CC(CC=O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


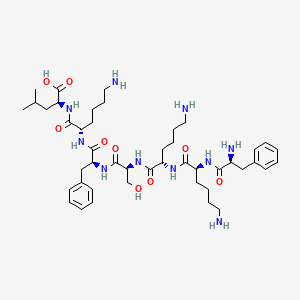
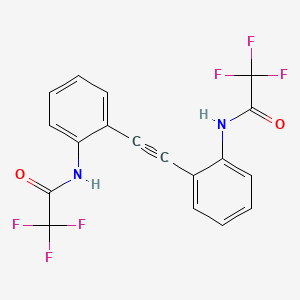
![1,3,3-Trimethyl-2-(naphtho[1,2-d][1,3]oxazol-2-yl)-2,3-dihydro-1H-indol-2-ol](/img/structure/B14259534.png)
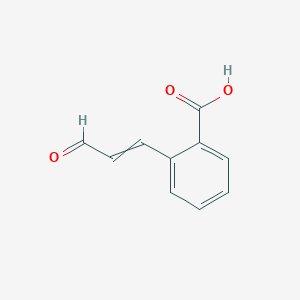
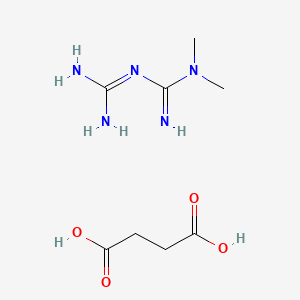
![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}hexanamide](/img/structure/B14259564.png)
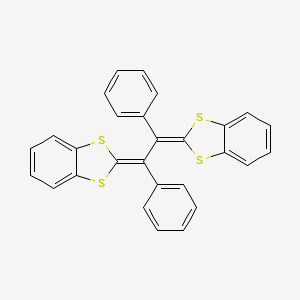
![2,2'-[1,3-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane)](/img/structure/B14259586.png)
![Phenol, 4-[[(2,6-dimethylphenyl)imino]methyl]-](/img/structure/B14259592.png)
![2-(Acetyloxy)-4-[(2-methylacryloyl)amino]benzoic acid](/img/structure/B14259594.png)
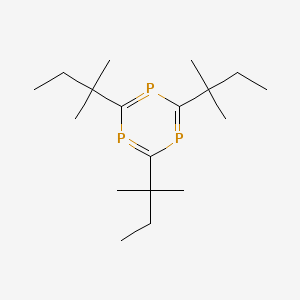
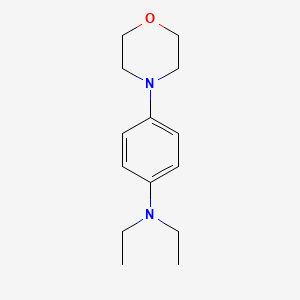
![1,1'-[(2-Fluoro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-fluorobenzene)](/img/structure/B14259614.png)
